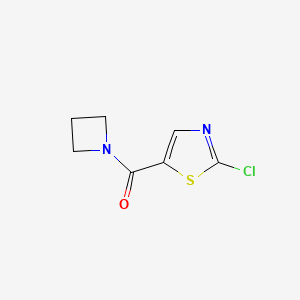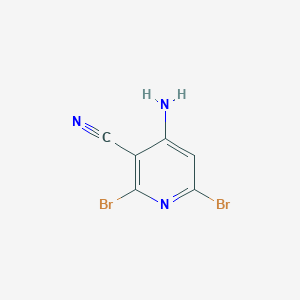![molecular formula C8H4ClN2NaO3S B3303084 Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane CAS No. 91982-77-3](/img/structure/B3303084.png)
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Overview
Description
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane is a chemical compound with the molecular formula C8H4ClN2NaO3S and a molecular weight of 266.637 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a nitrilo(oxido)ethanimidoyl moiety, and a dioxo-lambda6-sulfane group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves several steps. The synthetic route typically includes the reaction of 4-chlorophenyl compounds with nitrilo(oxido)ethanimidoyl derivatives under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Scientific Research Applications
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane can be compared with other similar compounds, such as:
Sodium (4-bromophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: This compound has a bromine atom instead of chlorine, which may result in different chemical properties and reactivity.
Sodium (4-methylphenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: The presence of a methyl group instead of chlorine can affect the compound’s stability and reactivity.
Sodium (4-nitrophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: The nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
sodium;(1E)-1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1/b11-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJKUXXOLVVLQE-YGCVIUNWSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/[O-])/C#N)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B3303012.png)







![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3303075.png)


![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3303089.png)
![2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3303091.png)

